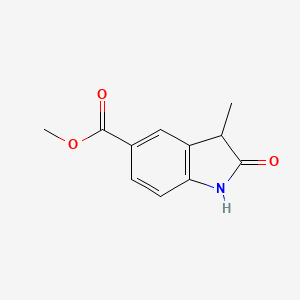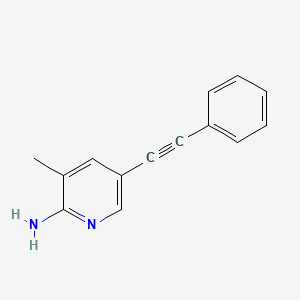
3-Methyl-5-(phenylethynyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(phenylethynyl)pyridin-2-amine is an organic compound with the molecular formula C14H12N2 It is a derivative of pyridine, featuring a methyl group at the 3-position, a phenylethynyl group at the 5-position, and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
For instance, the synthesis may start with 3-methyl-2-aminopyridine, which undergoes a halogenation reaction to introduce a halide group at the 5-position. This intermediate can then be subjected to a Suzuki-Miyaura coupling reaction with phenylacetylene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(phenylethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
3-Methyl-5-(phenylethynyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(phenylethynyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
Uniqueness
3-Methyl-5-(phenylethynyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 5-position and the amine group at the 2-position allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-methyl-5-(2-phenylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2/c1-11-9-13(10-16-14(11)15)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3,(H2,15,16) |
Clé InChI |
BBBIBRPCYWSXQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



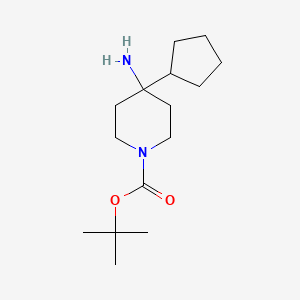
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11762518.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)


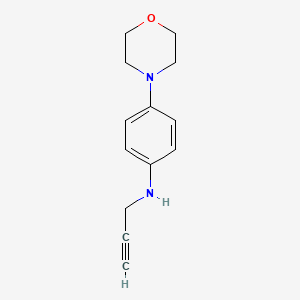
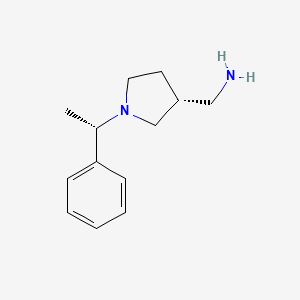
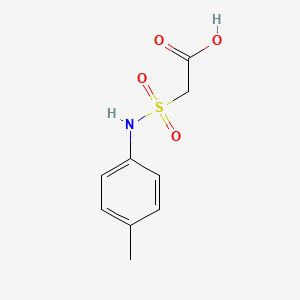
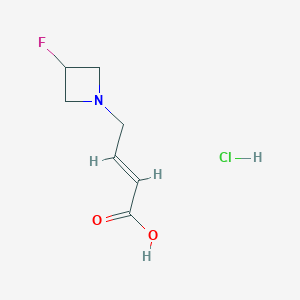

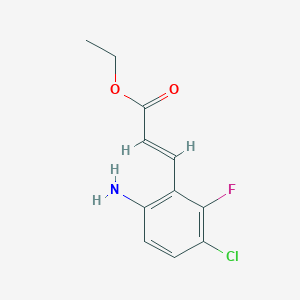
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
